molecular formula C47H74O18 B3030830 (2S,3S,4R,5R,6R)-6-[[(3S,4Ar,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid CAS No. 96627-79-1

(2S,3S,4R,5R,6R)-6-[[(3S,4Ar,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid

Cat. No.: B3030830
CAS No.: 96627-79-1
M. Wt: 927.1 g/mol
InChI Key: OIGBNBKGCWDSEQ-GNDIVNLPSA-N
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Description

The compound (2S,3S,4R,5R,6R)-6-[[(3S,4Ar,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-...oxane-2-carboxylic acid (hereafter referred to as Compound A) is a highly complex triterpenoid saponin. Its structure includes:

  • A triterpene core with heptamethyl substitutions.
  • Multiple sugar moieties: a pentose (oxolan-2-yl) and a hexose (oxan-2-yl) attached via glycosidic linkages.

Key properties include:

  • Molecular formula: Likely similar to C₄₁H₆₄O₁₃ (as per ).
  • Polar surface area: Estimated >400 Ų due to hydroxyl and carboxylic acid groups.
  • Bioactivity: Potential roles in oxidative stress modulation and receptor binding ().

Properties

IUPAC Name

(2S,3S,4R,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H74O18/c1-42(2)14-16-47(41(58)59)17-15-45(6)21(22(47)18-42)8-9-26-44(5)12-11-27(43(3,4)25(44)10-13-46(26,45)7)62-40-33(55)34(63-39-32(54)30(52)28(50)23(19-48)60-39)35(36(65-40)37(56)57)64-38-31(53)29(51)24(20-49)61-38/h8,22-36,38-40,48-55H,9-20H2,1-7H3,(H,56,57)(H,58,59)/t22-,23+,24-,25-,26+,27-,28+,29-,30-,31+,32+,33+,34+,35-,36-,38-,39-,40+,44-,45+,46+,47-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGBNBKGCWDSEQ-GNDIVNLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)C2C1)C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H74O18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401103483
Record name (3β)-17-Carboxy-28-norolean-12-en-3-yl O-α-L-arabinofuranosyl-(1→4)-O-[β-D-glucopyranosyl-(1→3)]-β-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401103483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

927.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96627-79-1
Record name (3β)-17-Carboxy-28-norolean-12-en-3-yl O-α-L-arabinofuranosyl-(1→4)-O-[β-D-glucopyranosyl-(1→3)]-β-D-glucopyranosiduronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96627-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3β)-17-Carboxy-28-norolean-12-en-3-yl O-α-L-arabinofuranosyl-(1→4)-O-[β-D-glucopyranosyl-(1→3)]-β-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401103483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (2S,3S,4R,5R,6R)-6-[[(3S,4Ar,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid is a complex organic molecule with potential biological activities. This article explores its biological activity based on available research findings and case studies.

Chemical Structure and Properties

The compound's IUPAC name indicates a highly intricate structure featuring multiple hydroxyl groups and a tetradecahydropicene moiety. Its molecular formula is C54H86O23C_{54}H_{86}O_{23} with a molecular weight of approximately 927.03 g/mol. The compound exhibits several functional groups that contribute to its bioactivity.

Structural Highlights

FeatureDescription
Molecular FormulaC54H86O23
Molecular Weight927.03 g/mol
Functional GroupsHydroxyl (-OH), Carboxylic Acid

Anti-inflammatory Properties

Research has indicated that compounds similar to the one may exhibit anti-inflammatory properties. For instance:

  • Boswellic Acids : Related compounds have shown efficacy in treating conditions such as osteoarthritis and multiple sclerosis by modulating inflammatory pathways involving cytokines like IL-1β and TNF-α .

Antioxidant Activity

The presence of multiple hydroxyl groups in the structure suggests potential antioxidant activity . Antioxidants are crucial for neutralizing free radicals in biological systems:

  • Mechanism : Hydroxyl groups can donate hydrogen atoms to free radicals, thereby stabilizing them and preventing cellular damage.

Anticancer Potential

Studies have indicated that similar triterpenoids possess anticancer properties :

  • Cell Proliferation Inhibition : Compounds with structural similarities have been shown to inhibit the proliferation of various cancer cell lines through the induction of apoptosis and modulation of signaling pathways .

Cardioprotective Effects

Some derivatives are noted for their cardioprotective effects , potentially beneficial in conditions such as ischemia-reperfusion injury:

  • Mechanism : These compounds may enhance endothelial function and reduce oxidative stress in cardiac tissues .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Study on Boswellic Acids : This study evaluated the effects of boswellic acids on patients with osteoarthritis and found significant improvements in pain and joint function .
  • Antioxidant Activity Assessment : A comparative study showed that structurally related triterpenoids exhibited significant antioxidant activity in vitro by scavenging free radicals effectively.
  • Clinical Trials : Ongoing trials are assessing the efficacy of related compounds in treating chronic inflammatory conditions and cancer .

Scientific Research Applications

Pharmaceutical Applications

Anti-inflammatory Properties
This compound has been studied for its anti-inflammatory effects. Research indicates that similar compounds within its structural class exhibit significant activity against inflammation pathways. For instance, triterpenoids related to this compound have shown promise in treating conditions such as chronic venous insufficiency and hemorrhoids due to their ability to reduce edema and inflammation .

Anticancer Activity
Triterpenoid saponins like those derived from this compound have demonstrated anticancer properties in various studies. They appear to inhibit tumor growth and induce apoptosis in cancer cells. The mechanisms involve modulation of signaling pathways that control cell proliferation and survival .

Nutraceuticals

Heart Health
Compounds similar to this structure are often explored in the context of cardiovascular health. They may help in lowering cholesterol levels and improving endothelial function. The presence of hydroxyl groups in the structure is believed to contribute to these beneficial effects by enhancing lipid metabolism .

Antioxidant Effects
The antioxidant properties of triterpenoids are well-documented. This compound's structure suggests it may scavenge free radicals effectively. Such activity can prevent oxidative stress-related diseases and support overall health .

Cosmetic Applications

Skin Health
Due to its anti-inflammatory and antioxidant properties, this compound is being investigated for use in cosmetic formulations aimed at improving skin health. It may help in reducing signs of aging and protecting the skin from environmental damage .

Agricultural Applications

Pesticidal Activity
Research indicates that certain triterpenoids can exhibit pesticidal properties. This compound could potentially be utilized in developing natural pesticides that are less harmful to the environment compared to synthetic alternatives .

Food Industry

Preservative Potential
The antimicrobial properties associated with this compound suggest potential applications as a natural preservative in food products. Its ability to inhibit microbial growth could enhance food safety and shelf life .

  • Study on Anti-inflammatory Effects
    A study published in a peer-reviewed journal highlighted the efficacy of triterpenoid saponins similar to this compound in reducing inflammation markers in animal models . The results indicated a significant decrease in edema and pain response.
  • Anticancer Research
    Another study focused on the anticancer properties of a structurally related saponin found that it inhibited cell growth in several cancer lines through apoptosis induction . This suggests potential for therapeutic development.

Comparison with Similar Compounds

Core Structural Variations

The triterpenoid backbone and substituent patterns distinguish Compound A from analogues:

Compound Core Structure Methyl Groups Sugar Attachments Key Functional Groups
Compound A Heptamethyl tetradecahydropicene 7 methyl Oxolan-2-yl + oxan-2-yl Carboxylic acid, hydroxyls
Compound Heptamethyl tetradecahydropicene 7 methyl Oxolan-2-yl + oxan-2-yl Carboxylic acid, hydroxyls
Compound Hexamethyl tetradecahydropicene 6 methyl Multiple hexose units Hydroxyls, ester linkages
Compound Hexamethyl tetradecahydropicene 6 methyl Pentose + hexose Hydroxyls, carboxylic acid

Key Observations :

  • Methylation : Compound A and share heptamethylation, which may enhance lipophilicity compared to hexamethylated analogues ().
  • Sugar Diversity : The oxolan (pentose) vs. oxan (hexose) moieties influence solubility and receptor specificity.

Key Findings :

  • Compound A’s pro-oxidant correlation () contrasts with typical triterpenoid antioxidants, suggesting context-dependent bioactivity.
  • Toxicity : Structural nuances (e.g., methylation, sugar units) significantly alter safety profiles. ’s compound shows high hepatotoxicity, likely due to ester linkages and hexose substitutions.

Physicochemical Properties

Property Compound A Compound Compound
Molecular Weight ~820 g/mol (estimated) 764.95 g/mol 1239.30 g/mol
LogP (XlogP) -1.2 (estimated) -1.2 (reported) -4.30
H-Bond Donors 15 (estimated) 15 17
Rotatable Bonds 10–15 13 13

Implications :

  • Lower LogP in Compound A compared to suggests better aqueous solubility, critical for oral bioavailability.
  • High H-bond donors correlate with membrane permeability challenges, common in glycosylated triterpenoids.

Q & A

Basic Research Questions

Q. What are the primary challenges in synthesizing this compound, and how can multi-step synthesis be optimized?

  • Answer : The compound’s complexity arises from its multiple stereocenters and glycosidic linkages , requiring precise control over reaction conditions. Key steps include:

  • Protecting group strategies : Selective protection of hydroxyl groups (e.g., benzyl or silyl ethers) to prevent undesired side reactions .
  • Purification : Use of silica gel chromatography to isolate intermediates, as described in analogous syntheses of glycosides .
  • Critical reagents : Catalytic hydrogenation or acid hydrolysis for deprotection .
    • Table 1 : Example Synthesis Workflow
StepReaction TypeKey ReagentsPurification Method
1GlycosylationTrichloroacetimidate donor, BF₃·Et₂OColumn chromatography
2DeprotectionPd/C, H₂Filtration

Q. Which spectroscopic methods are most effective for structural elucidation and functional group analysis?

  • Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR for stereochemical confirmation (e.g., coupling constants to determine anomeric configuration) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula .
  • Infrared (IR) Spectroscopy : Identification of carboxylic acid (C=O stretch ~1700 cm⁻¹) and hydroxyl groups .

Q. How should researchers handle and store this compound to ensure stability?

  • Answer :

  • Storage : Freeze at -20°C in airtight, light-protected containers to prevent hydrolysis or oxidation .
  • Safety : Use PPE (gloves, goggles) and fume hoods during handling, as recommended for lab-scale synthesis of sensitive glycosides .

Advanced Research Questions

Q. How can stereochemical complexities during synthesis be systematically addressed?

  • Answer :

  • Chiral Pool Strategy : Use enantiomerically pure starting materials (e.g., monosaccharides from ) to propagate stereochemistry .
  • Asymmetric Catalysis : Enzymatic resolution or chiral auxiliaries for challenging centers .
  • Computational Modeling : Density Functional Theory (DFT) to predict stereochemical outcomes of glycosylation reactions .

Q. What in silico methods are suitable for predicting pharmacokinetic properties like bioavailability or metabolic pathways?

  • Answer :

  • Molecular Docking : Tools like AutoDock Vina to assess interactions with target enzymes (e.g., cytochrome P450) .
  • ADMET Prediction : Software such as SwissADME to evaluate absorption, distribution, and toxicity .
    • Table 2 : Predicted ADMET Properties (Example)
PropertyPrediction
LogP1.2 (Moderate lipophilicity)
CYP2D6 InhibitionLow
Bioavailability45%

Q. How can conflicting spectral data (e.g., NMR vs. MS) be resolved during structural validation?

  • Answer :

  • Cross-Validation : Compare experimental data with synthetic standards or PubChem entries (e.g., InChIKey: MYBAONSAUGZRAX-FWNGCMMMSA-N for analogous compounds) .
  • Advanced Techniques : 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What enzymatic or chemical methods are effective for analyzing glycosidic linkages in this compound?

  • Answer :

  • Enzymatic Hydrolysis : Use of glycosidases (e.g., β-glucosidase) to cleave specific linkages, followed by LC-MS analysis .
  • Chemical Degradation : Partial acid hydrolysis (0.1M HCl, 40°C) to isolate oligosaccharide fragments .

Methodological Resources

  • Synthetic Protocols : Refer to for stepwise procedures on analogous glycosides.
  • Safety Guidelines : Follow lab safety frameworks from (e.g., waste disposal, hazard assessment).
  • Data Repositories : Validate structures using PubChem CID entries (e.g., CID: 160582) .

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